1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Catalog No.
S3357631
CAS No.
222973-24-2
M.F
C22H20Cl2N4
M. Wt
411.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-dii...

CAS Number

222973-24-2

Product Name

1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

IUPAC Name

4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]aniline;dichloride

Molecular Formula

C22H20Cl2N4

Molecular Weight

411.3 g/mol

InChI

InChI=1S/C22H19N4.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16,23H,24H2;2*1H/q+1;;/p-1

InChI Key

XSUWRTGTBGEUML-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-]

Canonical SMILES

C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-]

1.1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride, also known as APB, is a bis-cationic azo dye with potential applications in various scientific research fields []. Its structure incorporates two key components:

  • Bipyridine: This aromatic ring system can form coordination complexes with metal ions, making APB a candidate for studies in coordination chemistry [].
  • Amino groups (NH2): These groups can participate in various chemical reactions and influence the molecule's overall properties [].
  • Photocatalysis

    Researchers are exploring APB's potential to capture light and drive chemical reactions. This could lead to applications in areas like solar energy conversion and pollutant degradation [].

  • Sensing

    The unique properties of APB are being investigated for developing sensors. For instance, APB may be useful in detecting specific molecules due to its ability to interact with them [, ].

  • Biomedical research

    Some studies suggest that APB may have interesting biological properties. However, more research is needed to understand its potential applications in this field [].

1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride is an aromatic diamine compound with the molecular formula C22H20Cl2N4 and a molecular weight of approximately 411.3 g/mol. The compound features a unique structural arrangement that includes two aromatic amine groups and a bipyridine unit, which contributes to its stability and reactivity . This compound is recognized for its potential in various fields, particularly in polymer chemistry, where it serves as a building block for high-performance materials such as polyimides and polyamides .

The primary mechanism of action of BAPD is likely complexation with metal ions. The bipyridine unit and positive charges can interact with metal centers, forming well-defined coordination complexes. The specific interactions and properties of these complexes would depend on the complexed metal ion [].

  • Oxidation: The compound can undergo oxidation to form various derivatives.
  • Reduction: It can be reduced to yield different forms of the compound.
  • Substitution: The aromatic rings can participate in substitution reactions with electrophiles or nucleophiles .

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve halogenating agents such as bromine or thionyl chloride .

Research into the biological activity of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride is ongoing. Preliminary studies suggest that it may have potential applications in developing biologically active molecules and ligands for catalysts. Its unique structure allows it to interact with various biological targets, although further investigation is required to fully understand its biological properties and potential therapeutic uses .

The synthesis of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride typically involves:

  • Homocoupling Reactions: A common method includes the homocoupling of 4-bromo-2,6-dimethylpyridine using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder under mild conditions .
  • Polycondensation Reactions: Industrial production often employs high-temperature polycondensation reactions with various dianhydrides of aromatic carboxylic acids to form functionalized polyimides. These reactions require precise control over temperature and solvent conditions to achieve optimal yields .

The applications of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride span several fields:

  • Polymer Chemistry: It is primarily used as a building block for synthesizing high-performance polymers with excellent thermal and mechanical properties.
  • Material Science: The compound is explored for its potential in creating advanced materials for aerospace and electronics industries .
  • Catalysis: Its ability to form complexes with metal ions makes it a candidate for catalytic applications in organic synthesis .

Studies indicate that 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride interacts with various dianhydrides of aromatic carboxylic acids through high-temperature polycondensation processes. These interactions lead to the formation of new functionalized poly(imides) characterized by enhanced thermal stability and mechanical strength . Further research is needed to explore its interactions with biological systems and other chemical entities.

Several compounds share structural similarities with 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium DichlorideContains dinitrophenyl groupsDifferent functional groups affecting reactivity
2,2’-BipyridineSimpler bipyridine structureCommonly used as a ligand in coordination chemistry
3-Amino-phenyl-bipyridineContains amino groups on phenyl ringsPotentially different solubility and reactivity

The uniqueness of 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride lies in its specific combination of aromatic rings and amino groups that provide it with high thermal stability and solubility in organic solvents. This makes it particularly valuable for synthesizing advanced materials that require both stability and functionality .

Dates

Modify: 2023-08-19

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